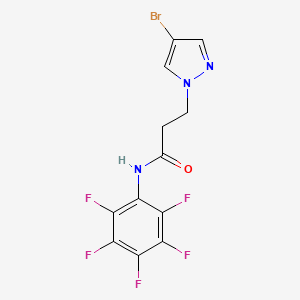
3-(4-bromo-1H-pyrazol-1-yl)-N-(pentafluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated pyrazole ring and a pentafluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Coupling with Pentafluorophenyl Group: The brominated pyrazole is coupled with a pentafluorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: The pentafluorophenyl group can participate in coupling reactions with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring and pentafluorophenyl group contribute to its binding affinity and specificity towards these targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE
- 3-(4-FLUORO-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE
- 3-(4-IODO-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE
Uniqueness
The uniqueness of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE lies in its specific combination of a brominated pyrazole ring and a pentafluorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H7BrF5N3O |
|---|---|
Molecular Weight |
384.10 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N-(2,3,4,5,6-pentafluorophenyl)propanamide |
InChI |
InChI=1S/C12H7BrF5N3O/c13-5-3-19-21(4-5)2-1-6(22)20-12-10(17)8(15)7(14)9(16)11(12)18/h3-4H,1-2H2,(H,20,22) |
InChI Key |
HVOQFOTVACLJAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















